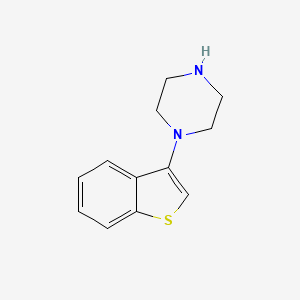
1-(1-benzothiophen-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzothiophen-3-yl)piperazine is an organic compound that consists of a benzothiophene ring attached to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with piperazine under specific conditions. For instance, benzothiophene can be reacted with piperazine in the presence of a suitable catalyst and solvent to yield the desired product . Another method involves the use of intermediates such as 7-(4-chlorobutoxy)quinolin-2(1H)-one, which reacts with 1-(benzothiophen-4-yl)piperazine to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-benzothiophen-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The benzothiophene ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-benzothiophen-3-yl)piperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-benzothiophen-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzothiophen-4-yl)piperazine
- 1-(Benzo[b]thiophen-4-yl)piperazine
- 4-(1-Piperazinyl)benzo[b]thiophene
Comparison: 1-(1-benzothiophen-3-yl)piperazine is unique due to the position of the piperazine moiety on the benzothiophene ringCompared to its analogs, this compound may exhibit distinct pharmacological profiles and binding affinities, making it a valuable compound for specific research purposes .
Eigenschaften
Molekularformel |
C12H14N2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yl)piperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-4-12-10(3-1)11(9-15-12)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 |
InChI-Schlüssel |
MBFFEYZLTXREPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















